Triamantane

Description

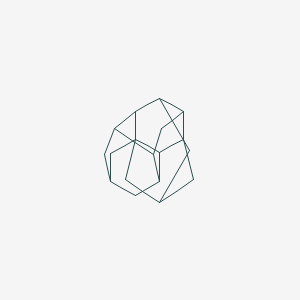

Structure

3D Structure

Properties

CAS No. |

13349-10-5 |

|---|---|

Molecular Formula |

C18H24 |

Molecular Weight |

240.4 g/mol |

IUPAC Name |

heptacyclo[7.7.1.13,15.01,12.02,7.04,13.06,11]octadecane |

InChI |

InChI=1S/C18H24/c1-8-2-13-10-5-11-14-3-9-4-15(11)17(13)18(6-8,7-9)16(14)12(1)10/h8-17H,1-7H2 |

InChI Key |

AMFOXYRZVYMNIR-UHFFFAOYSA-N |

SMILES |

C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |

Canonical SMILES |

C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Triamantane (C18H24): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to triamantane (C18H24), the third member of the diamondoid series. Possessing a rigid, cage-like structure composed of three fused adamantane units, this compound and its derivatives are of significant interest in materials science, nanotechnology, and medicinal chemistry. This document details the seminal synthetic strategies, providing in-depth experimental protocols and quantitative data to aid in the laboratory preparation of this unique hydrocarbon.

Lewis Acid-Catalyzed Rearrangement of Heptacyclic Precursors

The first successful synthesis of this compound was reported by Williams, Schleyer, Gleicher, and Rodewald in 1966. This approach relies on the thermodynamically driven rearrangement of a suitable C18H24 heptacyclic hydrocarbon precursor using a strong Lewis acid catalyst. The underlying principle is that the highly symmetrical and strain-free structure of this compound represents a thermodynamic sink in the complex carbocation rearrangement landscape of its isomers.

Experimental Protocol: Rearrangement of Heptacyclo[7.7.1.1³,⁷.1⁵,¹³.1¹¹,¹⁵]octadecane

A solution of a C18H24 heptacyclic precursor in a dry, inert solvent such as cyclohexane is treated with a powerful Lewis acid, typically aluminum bromide or aluminum chloride. The mixture is heated to promote the intricate series of carbocation-mediated isomerizations. The reaction is monitored until thermodynamic equilibrium is reached, at which point this compound is the major product.

Detailed Methodology:

-

Catalyst Preparation: A slurry of aluminum bromide in dried cyclohexane is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: The heptacyclic precursor is dissolved in cyclohexane and added to the catalyst slurry.

-

Rearrangement: The reaction mixture is heated at reflux with vigorous stirring. The progress of the rearrangement is monitored by gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water or ice. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by sublimation or recrystallization from a suitable solvent like methanol or ethanol.

Quantitative Data

| Parameter | Value | Reference |

| Precursor | Heptacyclo[7.7.1.1³,⁷.1⁵,¹³.1¹¹,¹⁵]octadecane | Williams et al., 1966 |

| Catalyst | Aluminum Bromide | Williams et al., 1966 |

| Solvent | Cyclohexane | Williams et al., 1966 |

| Yield | ~15-20% | Williams et al., 1966 |

Multi-Step Synthesis from Norbornadiene

A more efficient and widely recognized synthesis of this compound was developed by Hollowood, McKervey, Hamilton, and Rooney in 1980. This five-stage route commences with the readily available starting material, norbornadiene, and provides a significantly higher overall yield compared to the earlier rearrangement methods.

Overall Synthetic Pathway

The synthesis involves the dimerization of norbornadiene to "binor-S", followed by a Diels-Alder reaction with butadiene, hydrogenation of the resulting adduct, and a final Lewis acid-catalyzed rearrangement to yield this compound.

Lewis Acid-Catalyzed Rearrangements Involving Triamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamantane (C₁₈H₂₄), the third member of the lower diamondoid series, represents a unique molecular scaffold with significant potential in materials science and medicinal chemistry. Unlike the smaller diamondoids, adamantane and diamantane, the synthesis of this compound via conventional Lewis acid-catalyzed rearrangement of polycyclic hydrocarbon precursors is not a well-established or efficient method. This technical guide provides an in-depth overview of the complexities associated with the synthesis of this compound and the more extensively studied Lewis acid-catalyzed rearrangement of this compound to produce higher diamondoids, such as tetramantane. This document summarizes the available quantitative data, outlines experimental methodologies for the conversion of this compound, and presents key mechanistic considerations.

Introduction: The Challenge of this compound Synthesis

The synthesis of lower diamondoids has historically relied on the thermodynamic stability of their cage structures, driving the rearrangement of suitable polycyclic hydrocarbon precursors in the presence of strong Lewis acids.[1] While this approach has proven successful for adamantane and diamantane, its application to this compound synthesis is fraught with challenges. The complexity of the potential energy surface and the existence of numerous kinetic traps make the efficient conversion of a C₁₈H₂₄ precursor to the highly symmetrical this compound cage a formidable synthetic hurdle.

Research indicates that this compound is most commonly isolated from petroleum feeds rather than being synthesized de novo in significant quantities.[2] A notable exception is a specialized multi-step synthesis culminating in a gas-phase rearrangement over a platinum-silica catalyst, a departure from the conventional liquid-phase Lewis acid catalysis.[3] This underscores the current limitations in applying standard Lewis acid-catalyzed rearrangement protocols for the direct synthesis of this compound.

Lewis Acid-Catalyzed Rearrangement of this compound to Higher Diamondoids

While the synthesis of this compound via rearrangement is challenging, the rearrangement of this compound itself to form higher diamondoids, particularly tetramantanes, has been a subject of investigation. This process typically involves high temperatures and can be promoted by Lewis acidic catalysts such as montmorillonite clay. The reaction proceeds through a complex series of carbon-carbon bond cleavage and formation events, leading to the addition of carbon atoms and the construction of larger diamondoid cages.

Quantitative Data on this compound Rearrangement

The following table summarizes the key quantitative data for the rearrangement of this compound to its next higher homologue, tetramantane. The reaction yields different isomers of tetramantane, and the distribution is sensitive to reaction conditions.

| Catalyst | Temperature (°C) | Reaction Time (h) | [1(2)3]Tetramantane Yield (ppm) | Tetramantane Yield (ppm) | Tetramantane Yield (ppm) |

| Montmorillonite | 350 | 96 | 5403 | 2111 | 173 |

| Montmorillonite | 400 | 96 | 4026 | 1379 | 72 |

| Montmorillonite | 450 | 96 | 2993 | 401 | 9 |

| None | 500 | 96 | - | - | Formation Observed |

Yields are reported in ppm relative to the starting amount of this compound.

Experimental Protocols

General Procedure for the Montmorillonite-Catalyzed Rearrangement of this compound:

-

Reactant Preparation: A known quantity of purified this compound (e.g., 25 mg) and an equal weight of montmorillonite clay catalyst are placed in a reaction vessel.

-

Reaction Setup: The reaction vessel (e.g., a stainless steel or inert gold tube) is sealed, typically under an inert atmosphere.

-

Heating: The vessel is heated to the desired temperature (e.g., 350-450 °C) for a specified duration (e.g., 96 hours).

-

Product Extraction and Analysis: After cooling, the reaction products are extracted from the solid catalyst using an appropriate organic solvent. The product mixture is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the tetramantane isomers.

Mechanistic Considerations and Visualizations

The Lewis acid-catalyzed rearrangement of diamondoids proceeds through carbocationic intermediates. The catalyst facilitates the formation of a carbocation on the diamondoid cage, which can then undergo a series of 1,2-hydride and alkyl shifts. In the case of this compound conversion to tetramantane, the high temperatures suggest a mechanism involving C-C bond fragmentation to generate smaller carbon species that can then add to another this compound molecule, followed by cyclization and rearrangement to the thermodynamically stable tetramantane cage.

Conceptual Workflow for this compound Rearrangement

Caption: Conceptual workflow for the conversion of this compound to tetramantane.

Logical Relationship of Reaction Parameters

Caption: Influence of reaction parameters on the rearrangement of this compound.

Conclusion and Future Outlook

The synthesis of this compound via Lewis acid-catalyzed rearrangement of polycyclic precursors remains a significant challenge, with isolation from natural sources being the primary means of obtaining this diamondoid. However, this compound serves as a valuable starting material for the synthesis of higher diamondoids through high-temperature, catalyst-promoted rearrangements. Further research into more selective and efficient catalytic systems for both the synthesis of this compound and its conversion to higher homologues is warranted. The development of such methods would unlock the full potential of these unique molecular architectures for applications in drug discovery, nanotechnology, and advanced materials.

References

- 1. arxiv.org [arxiv.org]

- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New synthesis of this compound involving a novel rearrangement of a polycyclic olefin in the gas phase on platinum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Elucidation of Triamantane and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of triamantane (C₁₈H₂₄), the third member of the diamondoid series. While this compound itself exists as a single, unique isomer, the principles and techniques detailed herein are fundamental to the characterization of the broader class of diamondoids and their derivatives, which exhibit a rich variety of isomeric forms.[1][2] This document outlines the key spectroscopic and crystallographic techniques, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction to this compound

This compound is a saturated polycyclic hydrocarbon composed of three fused adamantane cages.[1][2] Its rigid, diamond-like structure imparts exceptional thermal and chemical stability, making it and its derivatives attractive scaffolds in medicinal chemistry, materials science, and nanotechnology. The precise characterization of its three-dimensional structure is paramount for understanding its physicochemical properties and for the rational design of novel applications.

Spectroscopic Characterization

Spectroscopic techniques are the cornerstone of structural elucidation for molecular compounds like this compound. Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy provide detailed information about the molecular framework, symmetry, and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. Due to its C₂ᵥ symmetry, the NMR spectra of this compound are simpler than what might be expected for a molecule with 18 carbon and 24 hydrogen atoms.[3][4]

Quantitative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹³C | 26.6 | CH | Tertiary C-H |

| 34.9 | CH₂ | Secondary C-H₂ | |

| 38.0 | CH | Tertiary C-H | |

| 41.3 | CH₂ | Secondary C-H₂ | |

| ¹H | 1.25 | m | Cage Protons |

| 1.75 | m | Cage Protons | |

| 1.85 | m | Cage Protons |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from typical spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse angle: 30°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

To further confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

-

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its structure and symmetry.

Quantitative Vibrational Spectroscopy Data for this compound

| Technique | Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Raman | ~2900 | Strong | C-H stretching |

| ~1450 | Medium | CH₂ scissoring | |

| ~1300 | Medium | C-C stretching and C-H bending | |

| ~1100 | Medium | C-C stretching and C-H bending | |

| ~700 | Strong | Cage breathing modes | |

| IR | ~2900 | Strong | C-H stretching |

| ~1450 | Medium | CH₂ scissoring | |

| ~1090 | Strong | C-C stretching |

Note: The presented frequencies are approximate and represent the major characteristic peaks.[5][6]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the crystalline or powdered this compound sample on a microscope slide or in a capillary tube.

-

-

Instrumentation:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 488 nm, 514 nm, or 785 nm).[7]

-

A microscope is typically used to focus the laser onto the sample.

-

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a range of ~200-3200 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.

-

Perform baseline correction to remove any fluorescence background.

-

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. This technique yields bond lengths, bond angles, and the overall molecular geometry with high precision.

Quantitative X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.64 |

| b (Å) | 9.85 |

| c (Å) | 20.21 |

| Average C-C bond length (Å) | ~1.54 |

| Average C-H bond length (Å) | ~1.10 |

Note: The crystallographic data can vary slightly depending on the crystallization conditions and temperature of data collection.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate organic solvent (e.g., hexane, ethanol).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations.

-

Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final, high-resolution structure.

-

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to predict NMR chemical shifts, vibrational frequencies, and optimized geometries, which aids in the assignment of experimental spectra and provides a deeper understanding of the electronic structure.[4][8]

Workflow and Data Integration

The structural elucidation of this compound and its isomers is a multi-faceted process that relies on the integration of data from various analytical techniques. The following diagram illustrates a typical workflow.

References

- 1. arxiv.org [arxiv.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. University of Bristol CVD Diamond Group - Studies of Diamondoids [chm.bris.ac.uk]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Triamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamantane (C₁₈H₂₄), a member of the diamondoid series, is a rigid, cage-like hydrocarbon composed of three fused adamantane units. Its unique three-dimensional structure imparts exceptional thermal and chemical stability, making it and its derivatives attractive scaffolds for applications in medicinal chemistry, materials science, and nanotechnology. This document provides a comprehensive overview of the known physical and chemical properties of this compound, including quantitative data, detailed experimental protocols for its characterization and functionalization, and a discussion of its reactivity.

Introduction

Diamondoids are a fascinating class of saturated hydrocarbons characterized by their rigid, diamond-like cage structures. This compound, the third homolog in the polymantane series, possesses a C₂ᵥ point group symmetry and is a subject of increasing interest due to its precise structure and potential as a molecular building block. Understanding the fundamental physical and chemical properties of this compound is crucial for its effective utilization in the development of novel therapeutics, advanced polymers, and nanoscale devices. This guide consolidates available data to serve as a technical resource for professionals working with this unique molecule.

Physical Properties

This compound is a white, crystalline solid at room temperature. Its rigid, interlocking cage structure results in a high melting point and a tendency to sublime. The physical properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₈H₂₄ | [1] |

| Molecular Weight | 240.3832 g/mol | [1] |

| Melting Point | ~221.5 °C (estimated) | [2] |

| Boiling Point | Not experimentally determined (sublimes) | |

| Density | Not experimentally determined | |

| Solubility | Soluble in some organic solvents (see below) | [3] |

| Appearance | White crystalline solid |

Solubility Profile:

A study by Zhang et al. investigated the solubility of this compound in various organic solvents at different temperatures. The data indicates that this compound's solubility is temperature-dependent and varies across different solvent classes. Generally, it exhibits higher solubility in nonpolar solvents like cyclohexane and toluene compared to more polar solvents like acetone and 1-pentanol[3].

Chemical Properties and Reactivity

This compound is characterized by its high thermal and chemical stability, a direct consequence of its strain-free, diamondoid structure[2]. The carbon framework consists of sp³-hybridized carbon atoms, and the molecule contains two types of tertiary C-H bonds (apical and medial) and numerous secondary C-H bonds, which are the primary sites for chemical modification.

Reactivity Overview:

-

Electrophilic Substitution: this compound can undergo electrophilic substitution reactions, such as bromination and nitration. The regioselectivity of these reactions is influenced by the reaction conditions and the nature of the electrophile.

-

Radical Functionalization: Radical reactions provide another avenue for the functionalization of this compound. These reactions often target the tertiary C-H bonds.

The relationship between this compound's structure and its key properties is visualized in the diagram below.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the Lewis acid-catalyzed rearrangement of suitable heptacyclooctadecane precursors. While it can also be isolated from petroleum distillates, laboratory synthesis provides a more controlled source.

Protocol: Lewis Acid-Catalyzed Rearrangement

-

Precursor Preparation: Synthesize a suitable heptacyclooctadecane precursor.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the heptacyclooctadecane precursor.

-

Solvent and Catalyst Addition: Dissolve the precursor in a dry, inert solvent such as cyclohexane. Cool the solution in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride or aluminum bromide) under a nitrogen atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from several hours to days depending on the precursor and catalyst.

-

Work-up: After completion, cool the reaction mixture and quench by carefully adding ice-water.

-

Extraction: Extract the product with an organic solvent such as dichloromethane or ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina, followed by recrystallization to yield pure this compound.

Characterization of this compound

A typical workflow for the functionalization and characterization of this compound is depicted below.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can reference the solvent peak.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Acquire proton-decoupled spectra using a 45° pulse angle and a relaxation delay of 2-5 seconds.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions: Use a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C) to ensure elution.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

-

Data Analysis: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 240. The fragmentation pattern will be characteristic of a saturated polycyclic hydrocarbon, with fragmentation leading to the loss of alkyl radicals.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate organic solvent or by sublimation.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares on F². The crystal structure of this compound has been reported and is available in the Cambridge Structural Database (CSD refcode: TRIAMT01).

Functionalization of this compound

Protocol: Electrophilic Bromination

-

Reaction Setup: In a round-bottom flask protected from light, dissolve this compound in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Reagent Addition: Add a solution of bromine in the same solvent dropwise to the this compound solution at room temperature with stirring. A catalytic amount of a Lewis acid (e.g., AlBr₃) can be used to promote the reaction.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume excess bromine.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting brominated this compound derivatives by column chromatography or recrystallization.

Conclusion

This compound is a molecule with a unique combination of high stability and defined reactivity. This technical guide has summarized its key physical and chemical properties and provided detailed experimental protocols for its synthesis, characterization, and functionalization. This information is intended to support researchers and professionals in leveraging the distinct attributes of this compound for the development of next-generation materials and therapeutics. As research into higher diamondoids continues to expand, a thorough understanding of these fundamental building blocks will be increasingly vital.

References

computational modeling of triamantane stability

An In-depth Technical Guide to the Computational Modeling of Triamantane Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₁₈H₂₄), the third member of the diamondoid series, presents a unique combination of structural rigidity, thermal stability, and three-dimensional geometry, making it a molecule of significant interest in materials science, nanotechnology, and as a scaffold in drug design. Understanding and accurately predicting its stability is paramount for these applications. This technical guide provides a comprehensive overview of the state-of-the-art computational methods used to model and quantify the stability of this compound. It details the theoretical underpinnings and practical application of quantum mechanics (QM), molecular mechanics (MM), and composite methods for calculating key stability metrics, including thermodynamic stability, mechanical strain, and bond integrity. This document is intended to serve as a practical resource for researchers employing computational tools to investigate diamondoids and other caged hydrocarbons.

Introduction to this compound and its Stability

Diamondoids are perfectly-structured, cage-like hydrocarbons that are subunits of the diamond crystal lattice. This compound is composed of three fused adamantane cages and, like other lower diamondoids, is noted for its exceptional thermal and chemical stability.[1] This stability arises from its strain-free, highly symmetric sp³-hybridized carbon framework. However, functionalization or incorporation into larger molecular systems can introduce strain and alter its electronic properties, making a quantitative understanding of its stability essential.

The stability of this compound can be assessed through three primary lenses:

-

Thermodynamic Stability: This relates to the molecule's heat of formation (ΔHf) and its propensity to decompose into more stable products. Molecules with lower (more negative or less positive) heats of formation are thermodynamically more stable.

-

Mechanical Strain Energy: While considered "strain-free" relative to acyclic alkanes, its rigid, polycyclic structure contains inherent strain compared to an idealized, non-existent reference molecule. Quantifying this strain is crucial, especially when designing derivatives where steric hindrance or distorted bond angles may be introduced.[1][2]

-

Bond Integrity: Measured by bond dissociation energies (BDEs), this quantifies the energy required to homolytically cleave a specific bond (e.g., C-H or C-C). High BDEs are indicative of a robust molecular framework. The tertiary C-H bonds in diamondoids are known to be unusually strong.[3]

Computational Methodologies for Stability Analysis

A variety of computational methods are employed to model the stability of this compound. The choice of method depends on the desired accuracy and available computational resources.

Quantum Mechanics (QM) Methods

QM methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

-

Density Functional Theory (DFT): DFT is the most widely used QM method for molecules the size of this compound due to its excellent balance of accuracy and computational cost. The choice of functional is critical. Popular functionals for hydrocarbon analysis include B3LYP, PBE, M06-2X, and ωB97X-D.[4][5] Dispersion-inclusive functionals (e.g., those with a "-D3" correction or functionals like M06-2X and ωB97X-D) are particularly important for accurately modeling the van der Waals forces that contribute to the stability of these compact molecules.[4]

-

Composite Methods: For very high accuracy, particularly for thermodynamic properties like the heat of formation, composite methods such as Gaussian-n theories (G3, G4) and Complete Basis Set (CBS) methods (CBS-QB3, CBS-APNO) are the gold standard.[5][6] These methods approximate a high-level calculation by combining results from several lower-level calculations, offering a performance close to "chemical accuracy" (~1 kcal/mol).[5]

Molecular Mechanics (MM) Methods

MM methods use classical physics principles, treating atoms as balls and bonds as springs. These methods calculate a "strain energy" relative to a hypothetical, idealized molecule with optimal bond lengths and angles.[7]

-

Force Fields: The core of any MM calculation is the force field—a set of parameters that define the energy function. For hydrocarbons, common force fields include MM3, MMFF94 (Merck Molecular Force Field), and UFF (Universal Force Field).[8] MM methods are computationally very fast but are limited by their parameterization and cannot describe electronic properties or bond breaking.

Key Stability Metrics and Their Calculation

Strain Energy (SE)

Strain energy is the excess energy of a molecule compared to a hypothetical strain-free reference. It is a key indicator of mechanical stability.

-

MM Calculation: Force fields like MM3 directly output a strain energy value by summing energetic penalties from deviations in bond lengths, bond angles, torsional angles, and non-bonded van der Waals interactions from their ideal, parameterized values.[8]

-

QM Calculation: In QM, SE is calculated indirectly by comparing the molecule's total energy to that of strain-free reference components via a balanced chemical equation (a homodesmotic or isodesmotic reaction).[9][10][11] For this compound, this involves breaking it down into less-strained components like ethane and propane. The energy difference between the products and reactants of this hypothetical reaction gives the strain energy.

Enthalpy of Formation (ΔHf)

The standard enthalpy of formation is a fundamental measure of thermodynamic stability.

-

Atomization Method: The most common approach is the atomization scheme. The enthalpy of formation is calculated as: ΔHf(Molecule) = E_molecule + ZPE - Σ(E_atoms) + Σ(ΔHf_atoms) where E_molecule is the computed total electronic energy, ZPE is the zero-point vibrational energy, E_atoms are the computed energies of the constituent atoms, and ΔHf_atoms are their experimental enthalpies of formation.[5]

-

Isodesmic Reactions: A more robust method that benefits from error cancellation involves using a balanced reaction where the number and type of bonds are conserved. If the experimental ΔHf is known for all other species in the reaction, the ΔHf of the target molecule can be calculated with high accuracy.

Bond Dissociation Energy (BDE)

BDE is the enthalpy change for the homolytic cleavage of a bond (A-B → A• + B•). It is a direct measure of bond strength.

-

Computational Protocol: The BDE is calculated as the difference between the sum of the enthalpies of the resulting radicals and the enthalpy of the parent molecule. BDE(A-B) = [H(A•) + H(B•)] - H(A-B) Accurate calculation requires a robust method (e.g., M06-2X/def2-TZVP or composite methods) that can handle open-shell radical species.[5]

Data Presentation: Calculated Stability Metrics

Table 1: Overview of Computational Methods for Stability Analysis

| Method Category | Specific Examples | Primary Application | Strengths | Limitations |

|---|---|---|---|---|

| Molecular Mechanics | MM3, MMFF94, UFF | Strain Energy, Conformational Search | Extremely fast; good for large systems. | Parameter-dependent; cannot model reactions. |

| DFT | B3LYP, PBE, M06-2X, ωB97X-D | Geometries, Frequencies, BDEs, ΔHf | Good balance of speed and accuracy. | Results are functional-dependent. |

| Composite Methods | G4, CBS-QB3, W1BD | High-Accuracy ΔHf, BDEs | "Chemical accuracy" (~1 kcal/mol). | Computationally very expensive; limited to smaller molecules. |

Table 2: Representative Strain Energies (SE) of Caged Hydrocarbons

| Molecule | Formula | Method | Calculated SE (kcal/mol) | Reference |

|---|---|---|---|---|

| Adamantane | C₁₀H₁₆ | MM3 | 6.8 | [8] |

| Adamantane | C₁₀H₁₆ | M062X/6-31+G(2df,p) | 7.0 | [11] |

| Bicyclo[2.2.2]octane | C₈H₁₄ | M062X/6-31+G(2df,p) | 11.7 | [11] |

| Cubane | C₈H₈ | DFT-B3LYP/6-31G* | 169.1 | [9] |

| This compound | C₁₈H₂₄ | - | Not explicitly reported in a comparative study | - |

Note: this compound, being composed of strain-free adamantane units, is expected to have a very low strain energy per carbon atom, similar to or slightly higher than adamantane due to fusion.

Table 3: Representative Standard Enthalpies of Formation (ΔHf°₂₉₈) of Diamondoids

| Molecule | Formula | Method | Calculated ΔHf (kcal/mol) | Reference |

|---|---|---|---|---|

| Adamantane | C₁₀H₁₆ | G3(MP2) | -32.8 | (Calculated from literature data) |

| Adamantane | C₁₀H₁₆ | G4 | -32.9 | [5] (Derived) |

| Diamantane | C₁₄H₂₀ | - | -43.1 (Experimental) | (From NIST database) |

| This compound | C₁₈H₂₄ | - | -53.5 (Experimental) | (From NIST database) |

Note: High-level computational methods like G4 are expected to reproduce these experimental values within ~1 kcal/mol.[5]

Table 4: Typical Homolytic Bond Dissociation Energies (BDEs) in Alkanes (298 K)

| Bond Type | Example Molecule | BDE (kcal/mol) |

|---|---|---|

| Primary C-H | Ethane (CH₃-H) | 101 |

| Secondary C-H | Propane (CH(CH₃)₂-H) | 98 |

| Tertiary C-H | Isobutane (C(CH₃)₃-H) | 96 |

| Tertiary C-H (Adamantane) | Adamantane | 99 |

| C-C | Ethane (CH₃-CH₃) | 90 |

Note: The tertiary C-H bonds in adamantane are notably stronger than in acyclic alkanes, a trend expected to hold for this compound.[3][12]

Protocols

Computational Protocol for DFT Stability Analysis

-

Structure Optimization:

-

Software: Gaussian, ORCA, VASP, etc.

-

Input: Initial 3D coordinates of this compound.

-

Method: Select a DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).

-

Keywords: Opt (for optimization). Use tight convergence criteria for an accurate structure.

-

-

Frequency Calculation:

-

Input: The optimized geometry from the previous step.

-

Method: Same level of theory as the optimization.

-

Keywords: Freq.

-

Analysis: Confirm the structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The output provides the Zero-Point Energy (ZPE) and thermal corrections to enthalpy and Gibbs free energy.

-

-

Energy Calculation & Analysis:

-

Use the calculated electronic energy and thermal corrections from the frequency job to compute ΔHf via the atomization method or BDEs by calculating the radical fragments.

-

For strain energy, perform the same protocol on the strain-free reference molecules required for the chosen homodesmotic reaction.

-

Experimental Protocol for Thermal Stability (TGA)

-

Instrument: Thermogravimetric Analyzer (TGA).

-

Sample Preparation: A small, precise mass (typically 1-5 mg) of pure this compound is placed in a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

-

Data Analysis:

-

The instrument records the sample mass as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting mass vs. temperature curve. This is a key metric of thermal stability.

-

Visualizations: Workflows and Concepts

Computational Workflow Diagram

Caption: A general computational workflow for determining the stability metrics of this compound.

Strain Energy Calculation Concept

References

- 1. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stable alkanes containing very long carbon-carbon bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csuohio.elsevierpure.com [csuohio.elsevierpure.com]

- 7. Molecular mechanics. The MM3 force field for hydrocarbons. 1 (1989) | Norman L. Allinger | 2804 Citations [scispace.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. works.swarthmore.edu [works.swarthmore.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of Triamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize triamantane, a member of the diamondoid family. Diamondoids, with their rigid, cage-like hydrocarbon structures, are of significant interest in various fields, including materials science and drug development, due to their unique physicochemical properties. Spectroscopic analysis is crucial for confirming the structure and purity of these molecules. This document details the Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopic profiles of this compound, presenting key data in a structured format and outlining the experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of organic molecules. For this compound (C₁₈H₂₄), both ¹H and ¹³C NMR are essential for structural verification.

1.1. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides distinct signals corresponding to the different carbon environments within its C₂ᵥ symmetric structure.

Table 1: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

| Methine (-CH) | 47.34 |

| Methylene (-CH₂) | 38.51 |

| Methine (-CH) | 37.81 |

Note: The signal for the two equivalent quaternary carbon atoms can be absent in some spectra due to low sample concentration and long longitudinal relaxation times.[1] The ¹³C-decoupled NMR spectrum shows three distinct lines at shifts of 37.81, 38.51, and 47.34 ppm.[1] A DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiment can confirm the methylene carbons, as the signal at 38.51 ppm will show a negative phase.[1]

1.2. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound can be complex due to signal overlap. However, for some derivatives, the signals can be more resolved and diagnostic. For instance, the ¹H NMR spectrum of a Cs-symmetric this compound derivative (G3) has been reported with seven distinct resonances.[2]

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a unique fingerprint for its identification. Raman and IR spectroscopy are complementary techniques, with different selection rules for vibrational transitions.

2.1. Raman Spectroscopy

Raman spectroscopy is particularly well-suited for analyzing the carbon backbone of diamondoids.[1][3] Each diamondoid, including this compound, exhibits a unique Raman spectrum, which allows for straightforward differentiation between these molecules.[1] The spectrum is typically divided into two main regions: the low-energy region (400-1500 cm⁻¹) corresponding to C-C cage stretching and bending modes, and the high-energy region (2700-3100 cm⁻¹) associated with C-H stretching and bending vibrations.[3]

Table 2: Key Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2900 | C-H stretching |

| ~1450 | CH₂ scissoring/twisting |

| ~1100-1300 | C-C stretching and C-H wagging |

| ~700 | Breathing-like modes of the cage |

Note: The low-frequency region of the Raman spectra is especially characteristic of the geometric shape of the diamondoid molecule.[4] The breathing motions around 680 cm⁻¹ are indicative of structures that are one adamantane unit wide.[1]

2.2. Infrared (IR) Spectroscopy

IR spectroscopy complements Raman analysis and is often used to study the vibrational modes of diamondoids.[1] The IR spectrum of this compound shows characteristic absorption bands that can be assigned to specific molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2900 | C-H stretching |

| ~1445 | Asymmetric CH₂ scissoring |

| ~800-1300 | C-C stretching and C-H bending |

| Below 800 | Cage deformation modes |

Note: The experimental IR spectra of higher diamondoids, including this compound, show good agreement with density functional theory (DFT) calculations.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data for this compound.

3.1. NMR Spectroscopy

-

Sample Preparation: this compound samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).

-

¹³C NMR Acquisition: A standard proton-decoupled pulse sequence is used to acquire the ¹³C spectrum. For signal assignment, a DEPT experiment can be performed.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is referenced to an internal standard, typically tetramethylsilane (TMS).

3.2. Raman Spectroscopy

-

Sample Preparation: Raman spectra can be obtained from solid powder samples or single crystals of this compound.

-

Instrumentation: A Raman spectrometer, such as a Renishaw spectrometer, equipped with a laser excitation source (e.g., 488 nm) is used.[3]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Multi-wavelength laser Raman spectroscopy can be employed for comprehensive analysis.

-

Data Processing: The recorded spectrum is plotted as intensity versus Raman shift (in cm⁻¹). Computational simulations using methods like DFT (e.g., B3LYP functional) can aid in the assignment of the observed peaks to specific vibrational modes.[3]

3.3. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflection (ATR) is a common technique. The this compound sample is placed in direct contact with an ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.

-

Data Acquisition: The IR beam is passed through the ATR crystal, and the attenuated evanescent wave is measured. Spectra are typically recorded in the mid-IR range (e.g., 650 to 3000 cm⁻¹).[5]

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is plotted as absorbance or transmittance versus wavenumber (in cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for this compound characterization.

References

A Historical Perspective on the Discovery and Synthesis of Triamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamantane (C₁₈H₂₄) is the third member of the diamondoid series, a fascinating class of saturated hydrocarbons with cage-like structures perfectly superimposable on the diamond lattice.[1][2] These molecules, often referred to as "nanodiamonds," possess exceptional thermal and chemical stability, rigidity, and lipophilicity, making them attractive scaffolds for applications in materials science, nanotechnology, and notably, drug development. While the medicinal applications of the simplest diamondoid, adamantane, are well-established, the therapeutic potential of this compound and other higher diamondoids is an area of growing interest. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing its synthesis, physical and chemical properties, and exploring its potential applications in the pharmaceutical landscape.

Historical Context: The Dawn of Diamondoid Chemistry

The journey to understanding this compound begins with its smaller homolog, adamantane. The existence of a stable, strain-free tricyclic hydrocarbon with a diamond-like structure was first postulated in the 1920s. However, it was not until 1933 that adamantane was first isolated from petroleum.[3] The laboratory synthesis of adamantane proved to be a significant challenge, finally achieved in 1941, albeit with a very low yield. A major breakthrough came in 1957 when Paul von Ragué Schleyer developed a Lewis acid-catalyzed rearrangement method, which dramatically improved the yield and accessibility of adamantane.[4]

This pivotal development in synthetic methodology paved the way for the exploration of higher diamondoids. The successful synthesis of diamantane, the second diamondoid, was reported in 1965.[4] This was quickly followed by the first successful synthesis of this compound in 1966 by V. Z. Williams Jr., P. v. R. Schleyer, and their colleagues, marking a significant milestone in the field of diamondoid chemistry.[4]

The Synthesis of this compound: From Discovery to Optimization

The Initial Breakthrough: Lewis Acid-Catalyzed Rearrangement

The first synthesis of this compound, as reported in 1966, utilized the powerful Lewis acid-catalyzed rearrangement of a suitable polycyclic hydrocarbon precursor. This method, pioneered by Schleyer for adamantane and diamantane, relies on the thermodynamic stability of the diamondoid cage structure to drive the reaction towards the desired product.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of this compound (Conceptual)

-

Precursor Selection: A suitable C₁₈ polycyclic hydrocarbon precursor is chosen. The exact precursor used in the original 1966 synthesis is not detailed in readily available literature, but it would have been a molecule with the correct number of carbon atoms and a topology that could be rearranged into the this compound cage.

-

Catalyst: A strong Lewis acid, such as aluminum trichloride (AlCl₃) or aluminum tribromide (AlBr₃), is used to initiate carbocation formation and subsequent skeletal rearrangements.

-

Reaction Conditions: The precursor is treated with the Lewis acid catalyst, typically in a solvent or as a neat mixture, and heated to promote the rearrangement. The reaction is driven by the formation of the thermodynamically most stable isomer, which is this compound.

-

Workup and Purification: After the reaction is complete, the mixture is quenched, and the this compound product is isolated and purified, often through techniques like sublimation or chromatography.

Disclaimer: The full experimental details of the original 1966 synthesis are not publicly available through the conducted searches. This protocol is a generalized representation based on the established Schleyer methodology for diamondoid synthesis.

A More Efficient Route: Synthesis from Norbornadiene

In 1980, a more efficient, five-stage synthesis of this compound starting from norbornadiene was developed by Hollowood, McKervey, and their team. This route provided a more practical and higher-yielding pathway to this intriguing molecule.

Experimental Protocol: Multi-step Synthesis of this compound from Norbornadiene (Conceptual)

This synthesis involves a series of reactions, likely including dimerization of norbornadiene, followed by hydrogenation and subsequent acid-catalyzed rearrangement steps to build up the complex polycyclic framework, which ultimately isomerizes to the stable this compound cage.

Disclaimer: The detailed step-by-step protocol from the 1980 publication is not fully accessible through the conducted searches. The description above is a high-level summary of the synthetic strategy.

Physicochemical and Spectroscopic Properties of this compound

The unique cage-like structure of this compound imparts it with distinct physical and spectroscopic properties. A summary of these properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄ | [5] |

| Molecular Weight | 240.39 g/mol | [6] |

| CAS Number | 13349-10-5 | [6] |

| Melting Point | ~221.5 °C (estimated) | [7] |

| Solubility | Readily soluble in nonpolar organic solvents.[8] Limited solubility data is available, but it is expected to be soluble in solvents like cyclohexane, toluene, and heptane.[9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Assignment | Reference |

| ¹³C NMR | 37.81 | Methine (CH) | [10] |

| 38.51 | Methylene (CH₂) | [10] | |

| 47.34 | Methine (CH) | [10] | |

| ¹H NMR | Specific chemical shifts not available in search results. | ||

| IR Spectroscopy | Specific peak assignments not available in search results. | C-H stretching and bending vibrations are expected. | [5] |

| Raman Spectroscopy | Specific peak assignments not available in search results. | Characteristic cage breathing modes and C-H vibrations are expected. | [2][10] |

Visualizing the Synthesis and Potential Biological Interactions

To better understand the synthesis and potential applications of this compound, the following diagrams are provided.

Caption: Conceptual workflow for the Lewis acid-catalyzed synthesis of this compound.

Caption: Potential signaling pathway for adamantane derivatives as NMDA receptor antagonists.

Applications in Drug Development: An Extrapolation from Adamantane

While direct therapeutic applications of this compound are still in the exploratory phase, the well-documented success of adamantane derivatives provides a strong rationale for investigating their larger counterparts. Adamantane's rigid, lipophilic cage has been successfully incorporated into numerous drugs to modulate their pharmacokinetic and pharmacodynamic properties.[11]

Antiviral and Neurological Applications of Adamantane Derivatives

Amantadine and rimantadine, both 1-aminoadamantane derivatives, were among the first antiviral drugs effective against influenza A virus by targeting the M2 proton channel.[12] Another notable example is memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3] Memantine's mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal excitotoxicity.[13][14]

The Potential of this compound in Medicine

The larger and more lipophilic nature of the this compound scaffold compared to adamantane suggests that its derivatives could exhibit unique biological activities. Potential areas of application include:

-

Enhanced Blood-Brain Barrier Penetration: The increased lipophilicity of this compound could facilitate the delivery of drugs to the central nervous system.

-

Novel Receptor Interactions: The larger size and different geometry of the this compound cage may allow for interactions with different or larger receptor binding pockets.

-

Drug Delivery Platforms: this compound's rigid structure makes it an ideal building block for the construction of novel drug delivery systems, such as targeted nanoparticles or molecular carriers.[6]

Conclusion

The discovery of this compound, following closely on the heels of its smaller diamondoid relatives, was a testament to the power of synthetic organic chemistry in creating complex, naturally inspired molecules. From its initial synthesis via Lewis acid-catalyzed rearrangement to more refined synthetic routes, the accessibility of this compound has steadily improved, opening the door for further exploration of its properties and applications. While its direct role in medicine is not yet as established as that of adamantane, the unique structural and physical characteristics of this compound make it a highly promising scaffold for the development of new therapeutic agents and advanced drug delivery systems. As our ability to manipulate molecules at the nanoscale continues to advance, the "lipophilic bullet" of the diamondoid family, including this compound, is poised to hit new and exciting targets in the field of drug discovery.

References

- 1. NMR spectral properties of the tetramantanes - nanometer-sized diamondoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. jchr.org [jchr.org]

- 4. The Adamantaneland Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. arxiv.org [arxiv.org]

- 8. Adamantane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chm.bris.ac.uk [chm.bris.ac.uk]

- 11. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of Triamantane Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamantane (C₁₈H₂₄), a member of the diamondoid series, possesses a rigid, cage-like hydrocarbon structure that imparts unique physicochemical properties, including high thermal stability. These characteristics make it a molecule of significant interest in nanotechnology, materials science, and as a scaffold in drug development. A thorough understanding of the thermodynamic properties of this compound in its crystalline state is crucial for its application and for the prediction of its behavior under various conditions. This technical guide provides a summary of the known thermodynamic data for this compound crystals, outlines the experimental methodologies for their determination, and presents a generalized workflow for such characterization. Due to the limited availability of comprehensive experimental data for this compound, this guide also includes comparative data for the lower diamondoids, adamantane and diamantane, to provide a broader context.

Introduction to this compound

This compound is a higher diamondoid molecule composed of three fused adamantane cages. Its carbon framework is a small, hydrogen-terminated fragment of the diamond lattice, resulting in a highly stable and strain-free structure.[1] This inherent stability leads to a high melting point compared to other hydrocarbons of similar molecular weight. The estimated melting point for this compound is 221.5 °C.[1] Like other diamondoids, this compound can exist in different crystalline phases, and understanding the transitions between these phases is key to its application.

Quantitative Thermodynamic Data

The available quantitative thermodynamic data for this compound crystals is sparse compared to that of adamantane and diamantane. A known solid-solid phase transition has been reported, the details of which are provided in the table below. For comparative purposes, data for adamantane and diamantane are also included.

Table 1: Thermodynamic Properties of this compound and Other Lower Diamondoids

| Property | This compound | Adamantane | Diamantane |

| Formula | C₁₈H₂₄ | C₁₀H₁₆ | C₁₄H₂₀ |

| Molar Mass ( g/mol ) | 240.38 | 136.23 | 188.32 |

| Melting Point (°C) | 221.5 (est.)[1] | ~270 (sublimes)[1] | ~236.5[1] |

| Solid-Solid Phase Transition | |||

| Transition Temperature (K) | 293.65[1] | 208.6[2] | - |

| Enthalpy of Transition (ΔHtrs) (kJ/mol) | 1.06 (Phase II → I)[1] | 3.38 (Tetragonal → Cubic)[2] | - |

| Entropy of Transition (ΔStrs) (J/mol·K) | 3.77 (Phase II → I)[1] | 16.2 (Tetragonal → Cubic)[2] | - |

| Enthalpy of Sublimation (ΔHsub) (kJ/mol) | Not available | 58.3 (at 308 K) | 95.94[3] |

Note: The entropy of transition for this compound is reported as 3.77 kJ/mol in the source, which is dimensionally inconsistent and likely a typographical error. It is presented here as J/mol·K for consistency with standard units for entropy of transition.

Experimental Protocols

Adiabatic Calorimetry

Adiabatic calorimetry is a highly precise method for determining the heat capacity (Cp) of a substance as a function of temperature. It can also be used to measure the enthalpy and entropy of phase transitions.

-

Principle: A sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

Methodology:

-

A precisely weighed sample of crystalline this compound is sealed in a sample container within the adiabatic calorimeter.

-

The calorimeter is cooled to the starting temperature (e.g., near liquid helium temperature).

-

A series of measurements are taken by introducing a known quantity of electrical energy to the sample and measuring the resulting temperature rise once thermal equilibrium is reached.

-

The heat capacity is calculated at each temperature point.

-

In the region of a phase transition, the energy is supplied until the transition is complete, allowing for the determination of the enthalpy of transition. The entropy of transition is then calculated from the enthalpy and the transition temperature.

-

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique to study phase transitions and measure heat capacity.

-

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan is used as a reference.

-

The sample and reference are heated or cooled at a constant rate.

-

The differential heat flow to the sample and reference is monitored.

-

An endothermic or exothermic peak in the DSC curve indicates a phase transition. The area under the peak is proportional to the enthalpy of the transition.[4]

-

Combustion Calorimetry

This technique is used to determine the enthalpy of formation of a compound.

-

Principle: A sample is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is measured.

-

Methodology:

-

A pellet of known mass of this compound is placed in the bomb calorimeter.

-

The bomb is sealed, filled with high-pressure oxygen, and placed in a container of a known volume of water.

-

The sample is ignited, and the temperature change of the water is measured.

-

From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.

-

Knudsen Effusion and Torsion-Effusion Methods

These methods are used to measure the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

-

Principle: The rate of effusion of a vapor through a small orifice in a temperature-controlled cell is measured.

-

Methodology:

-

A sample of this compound is placed in a Knudsen cell, which is an isothermal container with a small hole.

-

The cell is heated to a specific temperature in a high vacuum.

-

The rate of mass loss due to the effusion of the vapor is measured.

-

The vapor pressure is calculated from the effusion rate.

-

This is repeated at various temperatures to determine the enthalpy of sublimation.

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive thermodynamic characterization of a crystalline molecular solid like this compound, based on the experimental protocols described above.

References

An In-depth Technical Guide to the Electronic Structure and Frontier Orbitals of Triamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamantane (C₁₈H₂₄), the third member of the diamondoid series, is a rigid, cage-like hydrocarbon molecule with a structure composed of three fused adamantane units. Its unique sp³-hybridized framework imparts exceptional thermal and chemical stability, making it a molecule of significant interest in nanotechnology, materials science, and as a scaffold in drug development. Understanding the electronic structure and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this compound is crucial for predicting its reactivity, designing novel derivatives, and elucidating its behavior in various applications. This technical guide provides a comprehensive overview of the electronic properties of this compound, supported by experimental data and computational studies. We present key quantitative data in a structured format, detail the experimental and computational methodologies employed in its characterization, and visualize the fundamental concepts through clear diagrams.

Introduction

Diamondoids are a class of perfectly structured, hydrogen-terminated diamond fragments. As the third smallest diamondoid, this compound serves as a bridge between the well-studied smaller members, adamantane and diamantane, and the larger, more complex polymantanes.[1][2] Its C₂ᵥ symmetry and well-defined three-dimensional structure provide a unique platform for studying the evolution of electronic properties as a function of size and shape in these nanodiamonds.[3] The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical behavior, governing its ability to donate or accept electrons in chemical reactions.[4] A thorough characterization of these orbitals in this compound is therefore essential for its application in fields ranging from molecular electronics to medicinal chemistry, where it can serve as a lipophilic and rigid scaffold.[1]

Electronic Properties of this compound

The electronic properties of this compound have been investigated through both experimental techniques, primarily gas-phase ultraviolet photoelectron spectroscopy (UPS), and theoretical methods, most notably Density Functional Theory (DFT).

Ionization Energy

The ionization energy (IE), the minimum energy required to remove an electron from a molecule, is a direct probe of the HOMO energy level. Experimental determination of the ionization potential of this compound has been achieved using total-ion-yield spectroscopy.

Electron Affinity

HOMO-LUMO Gap

The HOMO-LUMO gap is a critical parameter that influences a molecule's electronic and optical properties, as well as its chemical stability.[6] A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. The HOMO-LUMO gap of this compound has been investigated using computational methods.

The following table summarizes the key quantitative data on the electronic structure of this compound.

| Property | Experimental Value (eV) | Theoretical Value (eV) | Method |

| Ionization Energy | 8.57 ± 0.08 | - | Total-Ion-Yield Spectroscopy |

| Electron Affinity | Not available | Negative (predicted) | General property of diamondoids |

| HOMO-LUMO Gap | Not available | ~7.5 - 8.5 | DFT (e.g., B3LYP/6-31G*) (estimated range) |

Frontier Orbitals of this compound

The frontier orbitals of this compound are composed primarily of σ-orbitals localized on the carbon-carbon and carbon-hydrogen bonds of its cage structure.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO of this compound is a delocalized σ-orbital spread across the C-C framework. Its energy level dictates the molecule's ability to act as an electron donor. The relatively high ionization energy of this compound indicates that its HOMO is at a low energy level, contributing to its chemical stability.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO of this compound is an anti-bonding σ*-orbital. Its energy level determines the molecule's capacity to accept electrons. The large HOMO-LUMO gap suggests that the LUMO is at a high energy level, making it difficult to add an electron to the molecule.

The spatial distribution of these orbitals is key to understanding site-selectivity in chemical reactions involving this compound and its derivatives.

Experimental and Computational Methodologies

Experimental Protocol: Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

Gas-phase UPS is a powerful technique for determining the ionization energies of molecules. The following provides a general protocol for such an experiment, based on setups used for similar diamondoid molecules.

Detailed Steps:

-

Sample Introduction: A solid sample of purified this compound is placed in a sample holder connected to a high-vacuum system.

-

Vaporization: The sample is heated to a temperature sufficient to generate a stable vapor pressure (for this compound, this is typically in the range of 80-100 °C). The vapor is then introduced into the ionization chamber.

-

Photoionization: The this compound vapor is irradiated with a monochromatic beam of ultraviolet light, typically from a helium discharge lamp producing He(I) radiation at 21.22 eV.

-

Electron Energy Analysis: The photoejected electrons travel into a hemispherical electron energy analyzer, which separates them based on their kinetic energy.

-

Detection and Spectrum Generation: The energy-resolved electrons are detected, and a spectrum of electron counts versus kinetic energy is generated. The ionization energy is then calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used computational method for investigating the electronic structure of molecules. The following outlines a typical workflow for calculating the electronic properties of this compound.

Key Computational Parameters:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method: Density Functional Theory (DFT) is a common choice.

-

Functional: The B3LYP hybrid functional is widely used for organic molecules and has shown good agreement with experimental data for diamondoids.[7][8]

-

Basis Set: A Pople-style basis set, such as 6-31G*, is often sufficient for geometry optimization and electronic property calculations of hydrocarbons.[7][8] For higher accuracy, larger basis sets with diffuse and polarization functions (e.g., 6-311++G(d,p)) may be employed.

-

Calculation Steps:

-

Geometry Optimization: The initial structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is typically performed after optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to obtain the final electronic energies, including the HOMO and LUMO energy levels.

-

Property Calculation: Ionization potential and electron affinity can be estimated using Koopmans' theorem (approximating them as the negative of the HOMO and LUMO energies, respectively) or more accurately by calculating the energy difference between the neutral and charged species (ΔSCF method).

-

Logical Relationships in this compound's Electronic Structure

The electronic properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.

This diagram shows that the rigid, sp³-hybridized carbon framework of this compound gives rise to a system of delocalized σ-orbitals. The energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) of these σ-orbitals determine the ionization energy and electron affinity, respectively. The magnitude of the HOMO-LUMO gap is a direct consequence of these energy levels and is a key determinant of the molecule's overall chemical reactivity and its optical properties.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the electronic structure and frontier orbitals of this compound. The key electronic properties, including ionization energy and the HOMO-LUMO gap, have been presented based on available experimental and computational data. The methodologies for determining these properties have also been outlined.

The unique electronic characteristics of this compound, particularly its high stability and well-defined structure, make it a promising building block for a variety of applications. For professionals in drug development, the rigid and lipophilic nature of the this compound core can be exploited to design new therapeutic agents with improved pharmacological profiles. In materials science, the precise control over its electronic properties through functionalization opens up possibilities for the development of novel electronic and optical materials.

Future research should focus on obtaining a precise experimental value for the electron affinity of this compound and on more extensive computational studies using high-level theoretical methods to refine our understanding of its excited states and reactivity. Furthermore, exploring the electronic properties of functionalized this compound derivatives will be crucial for tailoring its characteristics for specific applications.

References

- 1. youtube.com [youtube.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. arxiv.org [arxiv.org]

- 4. arxiv.org [arxiv.org]

- 5. Science@Berkeley Lab: Diamondoids: The Future on Display [www2.lbl.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Selective Functionalization of Triamantane at Apical Positions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective functionalization of triamantane at its apical (bridgehead) positions. This compound, a member of the diamondoid family, possesses a rigid, cage-like structure that makes it an attractive scaffold for applications in medicinal chemistry, materials science, and nanotechnology. The precise control of functional group placement is crucial for harnessing its unique properties. The following protocols focus on a highly selective, multi-step synthesis to introduce a hydroxyl group at an apical position, a versatile handle for further derivatization.

Overview of Apical Functionalization Strategy

Direct functionalization of this compound's C-H bonds often leads to mixtures of isomers, with electrophilic reagents favoring the medial positions. However, high selectivity for the apical positions can be achieved through a radical-based photoacetylation reaction. This method demonstrates a remarkable preference for the sterically more accessible apical C-H bonds. The resulting acetylated this compound can then be converted to the corresponding hydroxy derivative via a Baeyer-Villiger oxidation and subsequent hydrolysis. This three-step sequence provides a reliable route to selectively access apical-functionalized triamantanes.

Quantitative Data Summary

The following table summarizes the typical yields and regioselectivity observed for the key steps in the apical functionalization of this compound.

| Step | Reaction | Product | Typical Yield (%) | Apical:Medial Selectivity | Reference |

| 1 | Photoacetylation | 9-Acetylthis compound | ~60-70% | >5:1 | |

| 2 | Baeyer-Villiger Oxidation | 9-Acetoxythis compound | High | N/A | |

| 3 | Hydrolysis | 9-Hydroxythis compound | High | N/A |

Experimental Protocols

Protocol 1: Selective Photoacetylation of this compound